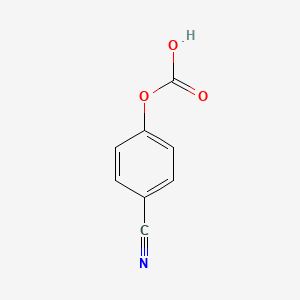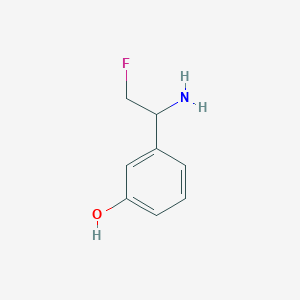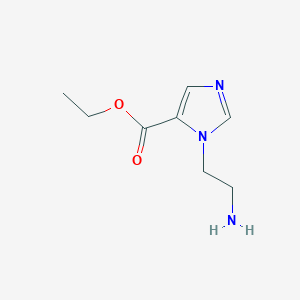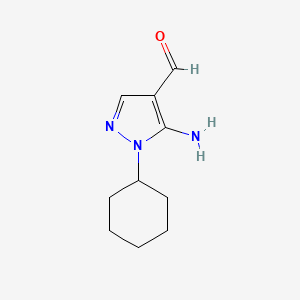
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde: is a heterocyclic compound that contains a pyrazole ring substituted with an amino group at the 5-position, a cyclohexyl group at the 1-position, and an aldehyde group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide in water at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Amino-1-cyclohexyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pyrazole derivatives with potential biological activities .
Biology and Medicine: This compound has shown promise in medicinal chemistry as a scaffold for designing new drugs. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other functional materials .
Wirkmechanismus
The mechanism of action of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, pyrazole derivatives have been studied as inhibitors of various enzymes, including kinases and proteases . The exact pathways and molecular targets would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
5-Amino-1H-pyrazole-4-carbaldehyde: Lacks the cyclohexyl group, making it less hydrophobic.
5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a phenyl group instead of a cyclohexyl group, which may affect its biological activity and solubility.
5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde: Contains a methyl group, making it smaller and potentially more reactive.
Uniqueness: The presence of the cyclohexyl group in 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable scaffold for the development of new compounds with potentially improved pharmacological profiles .
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
5-amino-1-cyclohexylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H15N3O/c11-10-8(7-14)6-12-13(10)9-4-2-1-3-5-9/h6-7,9H,1-5,11H2 |
InChI-Schlüssel |
DOVHNXWIFAGQDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=C(C=N2)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


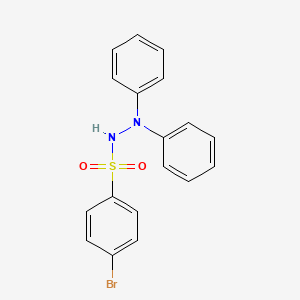
![N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13076017.png)

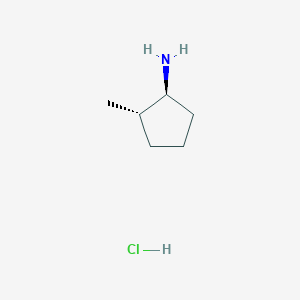
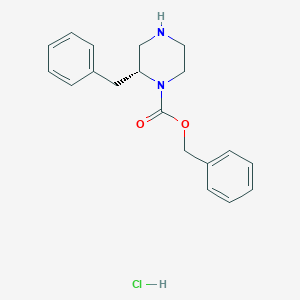

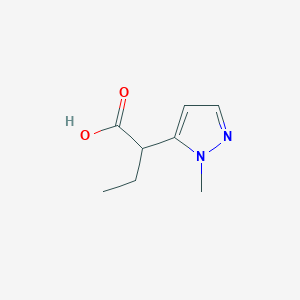

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B13076058.png)
![5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076064.png)
![2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13076072.png)
